molecular formula C24H36N4O3 B2866086 N'-cyclohexyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 922120-18-1

N'-cyclohexyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2866086
CAS No.: 922120-18-1
M. Wt: 428.577
InChI Key: ZVBGSOAQKBQRPZ-UHFFFAOYSA-N
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Description

N'-cyclohexyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative characterized by a cyclohexyl substituent, a 1-methyl-1,2,3,4-tetrahydroquinoline moiety, and a morpholine ring. The ethanediamide backbone facilitates hydrogen bonding and metal coordination, making it relevant in medicinal chemistry and materials science. Its structural complexity necessitates advanced crystallographic methods (e.g., SHELX software ) for precise characterization.

Properties

IUPAC Name

N'-cyclohexyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O3/c1-27-11-5-6-18-16-19(9-10-21(18)27)22(28-12-14-31-15-13-28)17-25-23(29)24(30)26-20-7-3-2-4-8-20/h9-10,16,20,22H,2-8,11-15,17H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBGSOAQKBQRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCCC3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-cyclohexyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Morpholinoethyl Group: This step involves the alkylation of the tetrahydroquinoline derivative with a morpholine derivative.

    Formation of the Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride and cyclohexylamine under controlled conditions to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N'-cyclohexyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The oxalamide linkage can be reduced to form amine derivatives.

    Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N'-$$2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that combines cyclohexene, tetrahydroquinoline, and morpholine elements. It is studied for potential applications across chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry N'-$$2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide serves as a building block in synthesizing complex molecules and as a reagent in organic reactions.
  • Biology Due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, this compound is currently being researched.
  • Medicine Ongoing research explores the potential of N'-$$2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide as a therapeutic agent for various diseases, leveraging its unique chemical structure. Preliminary studies suggest the compound may interact with molecular targets, such as enzymes and receptors involved in signaling pathways. The tetrahydroquinoline structure indicates potential neuroactive properties, while the morpholine group may enhance solubility and bioavailability. Potential mechanisms of action include enzyme inhibition and receptor modulation. The compound may inhibit enzymes related to metabolic pathways or act as an agonist or antagonist at receptor sites, influencing neurotransmitter systems.
  • Industry The properties of N'-$$2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide make it suitable for developing new materials like polymers and coatings.

Chemical Reactions

Mechanism of Action

The mechanism of action of N'-cyclohexyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The tetrahydroquinoline moiety may interact with enzymes or receptors, modulating their activity. The morpholinoethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Ethanediamide Derivatives

A closely related analog, N-(2,5-dimethoxyphenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide (), substitutes the cyclohexyl group with a 2,5-dimethoxyphenyl group . Key differences include:

  • Cyclohexyl vs. In contrast, the dimethoxyphenyl group offers electron-rich aromaticity and improved solubility due to methoxy substituents.
  • Morpholine and Tetrahydroquinoline Moieties: Both compounds retain the morpholine ring (enhancing water solubility) and the tetrahydroquinoline scaffold (implicated in π-stacking interactions).
Table 1: Hypothetical Comparative Properties
Property Target Compound (Cyclohexyl) Analog (Dimethoxyphenyl)
Lipophilicity (LogP) Higher (bulky cyclohexyl) Moderate (polar methoxy)
Aqueous Solubility Lower Higher
Synthetic Yield Not reported Not reported

Biological Activity

N'-cyclohexyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide (CAS Number: 946281-16-9) is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H36N4O3C_{24}H_{36}N_4O_3, with a molecular weight of approximately 428.57 g/mol. Its structure includes a cyclohexyl group and a tetrahydroquinoline moiety, which are critical for its biological interactions.

PropertyValue
IUPAC NameThis compound
CAS Number946281-16-9
Molecular Weight428.57 g/mol
InChI KeyVSRFHCXCOHHOJX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrahydroquinoline moiety is believed to modulate enzyme and receptor activities, potentially influencing various signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can bind to receptors affecting neurotransmitter release and neuronal excitability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The tetrahydroquinoline framework is known for its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Anticancer Properties

Studies have shown that derivatives of tetrahydroquinoline can induce apoptosis in cancer cells. The compound's ability to interact with cellular signaling pathways makes it a candidate for anticancer drug development.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity. For instance:

  • Synthesis and Characterization : The synthesis typically involves the Pictet-Spengler reaction followed by alkylation steps to introduce the morpholino group.
    • Synthetic Route Overview :
      • Formation of tetrahydroquinoline via Pictet-Spengler reaction.
      • Alkylation with morpholine derivative.
      • Final oxalamide formation through reaction with oxalyl chloride.
  • Biological Evaluation : In vitro studies have demonstrated that the compound exhibits significant inhibition against various cancer cell lines while maintaining low toxicity in normal cell lines.
  • Case Studies :
    • A study demonstrated that derivatives similar to this compound showed promising results against Plasmodium falciparum, indicating potential antimalarial activity .
    • Another investigation highlighted its role in modulating cholinergic systems, suggesting applications in neurodegenerative diseases .

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